molecular formula C23H18N2O5 B2543816 N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide CAS No. 433254-21-8

N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Número de catálogo: B2543816
Número CAS: 433254-21-8
Peso molecular: 402.406
Clave InChI: DMCSLNLGNSLRJS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a synthetic compound featuring a benzamide core substituted with a 1,3-dioxo-isoindoline moiety and a 2,5-dimethoxyphenyl group. This structure places it within a broader class of phthalimide derivatives, which are frequently explored in medicinal chemistry due to their diverse biological activities.

Propiedades

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5/c1-29-16-11-12-20(30-2)19(13-16)24-21(26)14-7-9-15(10-8-14)25-22(27)17-5-3-4-6-18(17)23(25)28/h3-13H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCSLNLGNSLRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H15N2O5C_{18}H_{15}N_{2}O_{5}, with a molecular weight of approximately 374.8 g/mol. The structure features a dimethoxyphenyl group and an isoindoline moiety, which are believed to contribute to its biological properties.

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves several potential pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes or signal transduction pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular responses.

Further biochemical studies are required to elucidate the exact molecular interactions and pathways involved.

Anticancer Properties

Research indicates that compounds similar to N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide exhibit notable anticancer activity. For instance:

  • Cell Proliferation Inhibition : Studies have shown that related benzamide derivatives can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .
CompoundCell LineIC50 (µM)Reference
Benzamide Derivative AA549 (Lung)15
Benzamide Derivative BMCF7 (Breast)10

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:

  • Inhibition of Pathogens : Studies suggest that similar compounds can effectively inhibit the growth of resistant strains such as Staphylococcus aureus and Escherichia coli .
PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies

Several case studies have been documented that highlight the biological activity of related compounds:

  • Study on Anticancer Activity : A study involving a series of benzamide derivatives demonstrated significant cytotoxic effects on cancer cell lines with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to apoptosis induction through the mitochondrial pathway .
  • Antimicrobial Efficacy : Another investigation revealed that a structurally similar compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant infections .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Aryl-Substituted Analogs

Compound Aryl Group Key Substituents Potential Impact on Activity
Target compound 2,5-dimethoxyphenyl Electron-donating methoxy Enhanced solubility, altered metabolism
N-(2,3-dichlorophenyl) analog 2,3-dichlorophenyl Electron-withdrawing Cl Increased lipophilicity, altered binding
Terphenyl derivative Difluoro-terphenyl Fluorine, hydroxy Improved target interaction, stability

Sickle Cell Disease (SCD) Treatment

Compounds such as (1,3-dioxo-isoindol-2-yl)methyl nitrate (C1–C6) () share the isoindol-dione core and demonstrate reduced genotoxicity compared to hydroxyurea (HU). For instance, HU induced 33.7 MNRET (micronucleated reticulocytes) per 1,000 cells at 100 mg/kg, while C1–C6 showed <6 MNRET, suggesting safer profiles for SCD therapy. The target compound’s dimethoxy group may further modulate toxicity or efficacy .

Anticonvulsant Agents

Jegadeesan et al. (2006) synthesized 4-(1,3-dioxo-isoindol-2-yl)-N-(substituted phenyl)butanamides , which exhibited anticonvulsant activity with minimal neurotoxicity. The benzamide-phthalimide hybrid structure in the target compound could similarly interact with neuronal targets like GABA receptors or ion channels .

Anticancer Activity

The target compound’s benzamide group may offer analogous mechanisms, such as tubulin binding or enzyme inhibition .

Table 2: Pharmacological Profiles of Related Compounds

Compound/Class Application Key Finding Reference
C1–C6 SCD therapy MNRET <6 vs. HU’s 33.7 (100 mg/kg)
Phthalimide-GABA hybrids Anticonvulsant Activity in seizure models
Sulfonamide derivative 3d Anticancer Synthesized in 91–97% yield

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.